molecular formula C15H13BrClN3O3 B4929010 3-bromo-N-{2-[(4-chloro-2-nitrophenyl)amino]ethyl}benzamide

3-bromo-N-{2-[(4-chloro-2-nitrophenyl)amino]ethyl}benzamide

Cat. No.: B4929010
M. Wt: 398.64 g/mol
InChI Key: IVWCKYQLVXYNOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-bromo-N-{2-[(4-chloro-2-nitrophenyl)amino]ethyl}benzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a bromine atom, a chloro-nitrophenyl group, and an aminoethyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N-{2-[(4-chloro-2-nitrophenyl)amino]ethyl}benzamide typically involves a multi-step process. One common method includes the following steps:

    Nitration: The starting material, 4-chloroaniline, undergoes nitration to introduce a nitro group, forming 4-chloro-2-nitroaniline.

    Bromination: The benzamide moiety is brominated to introduce the bromine atom at the desired position.

    Coupling Reaction: The brominated benzamide is then coupled with 4-chloro-2-nitroaniline through an amide bond formation reaction, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-bromo-N-{2-[(4-chloro-2-nitrophenyl)amino]ethyl}benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Oxidation Reactions: The aminoethyl group can be oxidized to form corresponding oxo derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles such as thiols, amines, or alkoxides can be used in the presence of a base like sodium hydride.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

    Reduction: Formation of 3-bromo-N-{2-[(4-chloro-2-aminophenyl)amino]ethyl}benzamide.

    Oxidation: Formation of oxo derivatives of the aminoethyl group.

Scientific Research Applications

3-bromo-N-{2-[(4-chloro-2-nitrophenyl)amino]ethyl}benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-bromo-N-{2-[(4-chloro-2-nitrophenyl)amino]ethyl}benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    3-bromo-N-{2-[(4-chloro-2-aminophenyl)amino]ethyl}benzamide: A reduced form of the compound with an amino group instead of a nitro group.

    4-chloro-2-nitroaniline: A precursor in the synthesis of the compound.

    Benzamide derivatives: Various benzamide derivatives with different substituents.

Uniqueness

3-bromo-N-{2-[(4-chloro-2-nitrophenyl)amino]ethyl}benzamide is unique due to the combination of its bromine, chloro-nitrophenyl, and aminoethyl groups, which confer specific chemical and biological properties not found in other similar compounds.

Properties

IUPAC Name

3-bromo-N-[2-(4-chloro-2-nitroanilino)ethyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrClN3O3/c16-11-3-1-2-10(8-11)15(21)19-7-6-18-13-5-4-12(17)9-14(13)20(22)23/h1-5,8-9,18H,6-7H2,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVWCKYQLVXYNOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C(=O)NCCNC2=C(C=C(C=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.